1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane
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Overview
Description
1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that belongs to the class of phenylsulfonylpiperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a sulfonyl group attached to an azepane ring. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves the reaction of 4-chlorophenylpiperazine with a sulfonylating agent, followed by the introduction of the azepane ring. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine or pyridine to form the sulfonylated intermediate. This intermediate is then reacted with azepane under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed during the production process .
Chemical Reactions Analysis
Types of Reactions
1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been shown to affect the expression of genes involved in the epithelial–mesenchymal transition mechanism, upregulating E-Cadherin transcripts (CDH1) . This modulation can lead to changes in cell behavior, such as reduced migration and proliferation.
Comparison with Similar Compounds
1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound lacks the sulfonyl and azepane groups, which may result in different biological activities and properties.
4-(4-Chlorophenyl)sulfonylpiperazine: This compound contains the sulfonyl group but lacks the azepane ring, which may affect its overall activity and applications.
1-(4-Chlorophenyl)azepane: This compound contains the azepane ring but lacks the sulfonyl and piperazine groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c17-15-5-7-16(8-6-15)18-11-13-20(14-12-18)23(21,22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOYGPSISRCUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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